![molecular formula C23H14F3NO2 B2504408 6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-79-4](/img/structure/B2504408.png)
6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are widely used in agriculture and medicine. The presence of fluorine atoms in the structure is known to enhance the biological activity of these compounds.
Synthesis Analysis
The synthesis of fluorinated quinolones often involves the introduction of fluorine or fluorinated groups into the quinolone core. For example, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinylpiperidinyl moiety was achieved using a pharmacophore hybrid approach, and their structures were characterized by NMR and HRMS spectra . Similarly, the synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives was performed through nucleophilic ring-opening followed by an aza Diels-Alder reaction, which also introduced fluorine into the structure . These methods highlight the complexity and specificity of the synthetic routes required to incorporate fluorine atoms into the quinolone scaffold.
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with one or more fluorine atoms attached to the aromatic rings. The structure of compound 6d, a 6-fluoroquinazolinylpiperidinyl derivative, was confirmed by single-crystal X-ray diffraction analysis . The precise arrangement of fluorine atoms and other substituents on the quinolone core can significantly influence the compound's biological activity and pharmacokinetic properties.
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including nucleophilic aromatic substitution, where the fluorine atom can be displaced by other nucleophiles. For instance, the synthesis of some new 1-(6-fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines involved the reaction of fluorinated chalcones with hydrazine derivatives, followed by oxidation to the corresponding pyrazoles . These reactions are crucial for the diversification of the quinolone core and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are important for their practical applications. For example, 6-methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is not affected by pH changes, indicating its stability and potential as a fluorescent labeling reagent . The stability of these compounds against light and heat is also a significant factor, as demonstrated by the high stability of 6-MOQ under such conditions .
Aplicaciones Científicas De Investigación
Antimicrobial Studies
Synthesis and Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones : Compounds similar to 6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one have been synthesized and tested for their antibacterial and antifungal activities (Patel & Patel, 2010).
Antibacterial Activities of Quinolones with Heterocyclic Substituents : Studies on 6-fluoroquinolones with various heterocyclic substituents at the 7-position, including compounds structurally similar to the subject compound, showed significant in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Synthesis and Antifungal Activity of Novel S-Substituted 6-Fluoro-4-Alkyl(Aryl)thioquinazoline Derivatives : Research indicates compounds like 6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one possess good antifungal activities, especially against Fusarium oxysporum (Xu et al., 2007).
Synthesis and Characterization
Synthesis of 7‐Benzoxazol‐2‐yl and 7‐Benzothiazol‐2‐yl‐6‐Fluoroquinolones : The synthesis process of fluoroquinolones with benzoxazol and benzothiazol substituents has been detailed, which is relevant to understanding the synthesis of similar compounds (Richardson et al., 1998).
Synthesis of a Novel Quinazolin-4 (3H)-one with 1,2,3-Triazoles Moiety : This research discusses the synthesis of a complex quinazolinone compound, providing insights into the synthesis methods for similar compounds (Xi, 2014).
Biological Activity
Synthesis, Characterization, and Biological Activity of Various Thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinone-4-Ones : This study highlights the synthesis and screening of compounds for antipsychotic and anticonvulsant activities, pertinent to compounds similar to the one (Kaur et al., 2010).
Synthesis, Characterization, and Evaluation of Some Novel 4(3H)-Quinazolinone Derivatives as Anti-Inflammatory and Analgesic Agents : This research provides insights into the potential anti-inflammatory and analgesic properties of quinazolinone derivatives (Farag et al., 2012).
Design, Synthesis, and Preclinical Evaluation of New 5,6- (or 6,7-) Disubstituted-2-(Fluorophenyl)Quinolin-4-One Derivatives as Potent Antitumor Agents : This study discusses the cytotoxic activity of quinolin-4-one derivatives, suggesting their potential in cancer therapy (Chou et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-16-7-5-14(6-8-16)22(28)19-13-27(12-15-3-1-2-4-20(15)26)21-10-9-17(25)11-18(21)23(19)29/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPTDSUMADCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)
![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

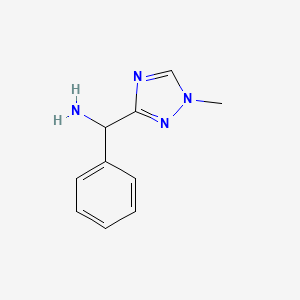
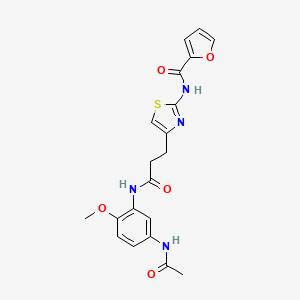
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)
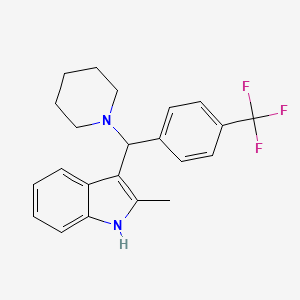
![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)
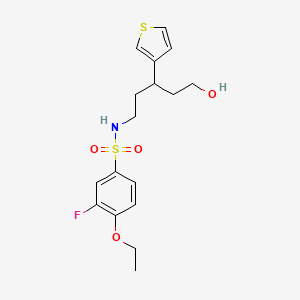
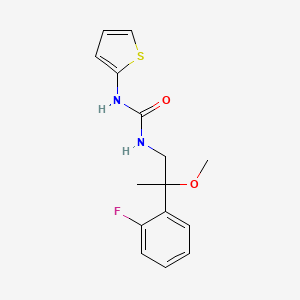

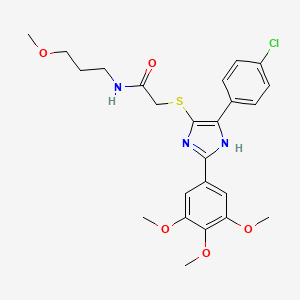
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)